Calculated Physicochemical Differentiation: TPSA vs. 4-Phenyl and 4-Methyl Analogs
The topological polar surface area (TPSA) of 1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone is 45.61 Ų , which is higher than the 4-phenyl analog (4-phenyl-3,4-dihydro-2(1H)-quinolinone, calculated TPSA ≈ 29.10 Ų) and the 4-methyl analog (4-methyl-3,4-dihydro-2(1H)-quinolinone, calculated TPSA ≈ 29.10 Ų). This difference arises from the sulfur atom and its associated electron density, and it may influence membrane permeability and oral bioavailability predictions.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 45.61 Ų |
| Comparator Or Baseline | 4-phenyl-3,4-dihydro-2(1H)-quinolinone: ~29.10 Ų; 4-methyl-3,4-dihydro-2(1H)-quinolinone: ~29.10 Ų |
| Quantified Difference | +16.51 Ų vs. both comparators |
| Conditions | Calculated using standard fragment-based method (Chemical Book / ACD/Labs) |
Why This Matters
A higher TPSA may reduce passive membrane permeability and CNS penetration, guiding selection for peripheral vs. central target programs.
